

Application Notes and Protocols: GR 94800 TFA for Rodent Inflammation Models

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Compound of Interest		
Compound Name:	GR 94800 TFA	
Cat. No.:	B14754977	Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of **GR 94800 TFA**, a potent and selective tachykinin neurokinin 2 (NK2) receptor antagonist, for use in rodent models of inflammation. This document includes a summary of its mechanism of action, detailed experimental protocols for common inflammation models, and a representation of the relevant signaling pathway.

Introduction

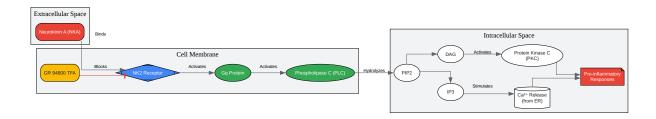
GR 94800 is a selective peptide antagonist of the tachykinin NK2 receptor, exhibiting high affinity for the NK2 receptor with pKb values of 9.6, while showing significantly lower affinity for NK1 (6.4) and NK3 (6.0) receptors. Tachykinins, such as neurokinin A (NKA), are neuropeptides involved in a variety of physiological processes, including smooth muscle contraction, vasodilation, and inflammation. The activation of NK2 receptors, predominantly by NKA, has been implicated in the pathophysiology of inflammatory conditions, particularly in the gastrointestinal tract and airways.[1][2][3] NK2 receptor antagonists like GR 94800 are valuable tools for investigating the role of this pathway in disease and for the potential development of novel anti-inflammatory therapeutics.

Mechanism of Action

Tachykinin NK2 receptors are G-protein coupled receptors (GPCRs). Upon binding of their endogenous ligand, neurokinin A (NKA), the receptor undergoes a conformational change,



leading to the activation of intracellular signaling cascades. The primary pathway involves the activation of phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium (Ca2+) from intracellular stores, leading to a rapid increase in cytosolic calcium concentration. This elevation in intracellular calcium, along with the activation of protein kinase C (PKC) by DAG, contributes to various cellular responses, including smooth muscle contraction and the release of pro-inflammatory mediators. GR 94800 acts as a competitive antagonist at the NK2 receptor, blocking the binding of NKA and thereby inhibiting these downstream signaling events.



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Figure 1: Tachykinin NK2 Receptor Signaling Pathway and Inhibition by GR 94800 TFA.

Quantitative Data

A comprehensive search of publicly available scientific literature did not yield specific in vivo dosage information for GR 94800 or **GR 94800 TFA** in rodent models of inflammation. While the compound is cited as a potent and selective NK2 antagonist in in vitro studies, specific dose-ranging or efficacy studies in models such as carrageenan-induced paw edema or DSS-induced colitis are not readily available. The table below is provided as a template for researchers to populate with their own experimental data.



Parameter	GR 94800 TFA Dosage	Vehicle Control	Positive Control (e.g., Dexamethasone)
Animal Model	e.g., Rat Carrageenan Paw Edema	e.g., Saline	e.g., 1 mg/kg
Route of Administration	e.g., Intraperitoneal (i.p.)	e.g., i.p.	e.g., i.p.
Paw Volume (mL) at 4h	Experimental Data	Experimental Data	Experimental Data
Inhibition of Edema (%)	Experimental Data	0%	Experimental Data
MPO Activity (U/g tissue)	Experimental Data	Experimental Data	Experimental Data
TNF-α Level (pg/mL)	Experimental Data	Experimental Data	Experimental Data

Experimental Protocols

The following are detailed, generalized protocols for common rodent inflammation models. Note: The dosage for **GR 94800 TFA** must be determined empirically by the researcher through dose-response studies.

Protocol 1: Carrageenan-Induced Paw Edema in Rats

This model is used to assess acute inflammation.

Materials:

- Male Wistar rats (180-200 g)
- GR 94800 TFA
- Vehicle (e.g., sterile saline or PBS)
- Carrageenan (1% w/v in sterile saline)



- Positive control: Dexamethasone (1 mg/kg)
- Parenteral administration supplies (syringes, needles)
- Plethysmometer or digital calipers

Procedure:

- Acclimatization: House animals in standard conditions for at least one week prior to the experiment.
- Grouping: Randomly divide animals into experimental groups (n=6-8 per group):
 - Vehicle Control
 - GR 94800 TFA (multiple dose groups, e.g., 1, 10, 30 mg/kg)
 - Positive Control (Dexamethasone)
- Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.
- Compound Administration: Administer **GR 94800 TFA**, vehicle, or dexamethasone via the desired route (e.g., intraperitoneally, i.p.) 30-60 minutes before carrageenan injection.
- Induction of Inflammation: Inject 0.1 mL of 1% carrageenan solution subcutaneously into the plantar surface of the right hind paw.
- Paw Volume Measurement: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after carrageenan injection.
- Data Analysis:
 - Calculate the increase in paw volume (edema) for each animal at each time point: Edema
 = (Paw volume at time t) (Baseline paw volume).
 - Calculate the percentage inhibition of edema for each treatment group compared to the vehicle control group: % Inhibition = [1 - (Edema_treated / Edema_control)] x 100.



• Biochemical Analysis (Optional): At the end of the experiment, euthanize the animals and collect the paw tissue for analysis of inflammatory markers such as myeloperoxidase (MPO) activity or cytokine levels (e.g., TNF-α, IL-1β).

Protocol 2: Dextran Sulfate Sodium (DSS)-Induced Colitis in Mice

This model is used to study intestinal inflammation, mimicking aspects of inflammatory bowel disease (IBD).

Materials:

- Male C57BL/6 mice (8-10 weeks old)
- GR 94800 TFA
- Vehicle (e.g., sterile water for injection)
- Dextran Sulfate Sodium (DSS; 36-50 kDa), 2-3% (w/v) in drinking water
- Positive control: Sulfasalazine (e.g., 50 mg/kg, oral gavage)
- Administration supplies (syringes, needles, oral gavage needles)

Procedure:

- Acclimatization: House animals in standard conditions for at least one week.
- Grouping: Randomly divide animals into experimental groups (n=8-10 per group):
 - Naive Control (regular drinking water)
 - DSS + Vehicle Control
 - DSS + GR 94800 TFA (multiple dose groups)
 - DSS + Positive Control (Sulfasalazine)
- Induction of Colitis: Provide mice with drinking water containing 2-3% DSS ad libitum for 5-7 days. The naive control group receives regular drinking water.

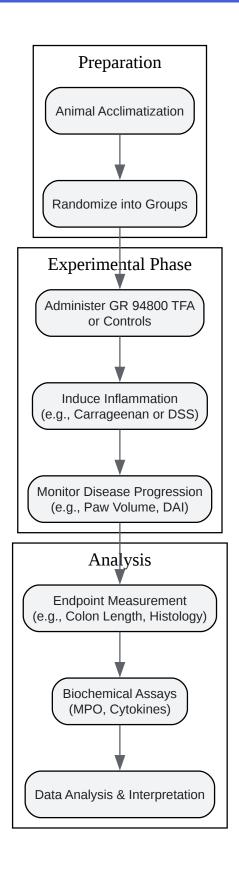
Methodological & Application





- Compound Administration: Administer GR 94800 TFA, vehicle, or sulfasalazine daily, starting from day 0 of DSS administration, via the desired route (e.g., subcutaneous injection or oral gavage).
- Daily Monitoring: Record body weight, stool consistency, and the presence of blood in the feces daily to calculate the Disease Activity Index (DAI).
- Termination of Experiment: At the end of the DSS administration period (day 5-7), euthanize the mice.
- Endpoint Analysis:
 - Measure the length of the colon from the cecum to the anus.
 - Collect colon tissue for histological analysis (e.g., H&E staining) to assess tissue damage and inflammatory cell infiltration.
 - Homogenize a portion of the colon tissue for measurement of MPO activity and cytokine levels.





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Figure 2: General experimental workflow for evaluating **GR 94800 TFA** in rodent inflammation models.

Conclusion

GR 94800 TFA is a valuable research tool for investigating the role of the tachykinin NK2 receptor in inflammatory processes. The protocols provided herein offer a framework for conducting such studies in established rodent models. Due to the lack of publicly available in vivo dosage data, it is imperative for researchers to perform initial dose-finding studies to determine the optimal therapeutic window for **GR 94800 TFA** in their specific experimental context. Careful experimental design and adherence to ethical guidelines for animal research are essential for obtaining robust and reproducible results.

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